N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H19FN4OS and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates various heterocyclic moieties, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FN4OS, with a molecular weight of approximately 394.5 g/mol. The compound's structure features a pyrazole moiety linked to a benzothiazole group and a fluorobenzamide unit, which enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19FN4OS |
Molecular Weight | 394.5 g/mol |
CAS Number | 1171213-36-7 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.
Anticancer Activity
This compound has also been evaluated for its anticancer activity . In vitro studies demonstrate that it can effectively inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound’s efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Case Study: Anticancer Efficacy
In a recent study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- MCF-7 Cell Line: IC50 = 12 µM
- A549 Cell Line: IC50 = 15 µM
These findings suggest that the compound has promising potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Moiety: This is achieved through nucleophilic substitution reactions where the nitrogen in the pyrazole acts as a nucleophile.
- Coupling with Benzothiazole: The pyrazole derivative is then coupled with a benzothiazole precursor.
- Fluorination and Amide Formation: The final steps involve introducing the fluorine atom and forming the amide bond.
Interaction Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicate strong interactions with enzymes involved in cancer pathways, suggesting that this compound could be developed as a targeted therapeutic agent.
Binding Affinity Example:
In docking studies against a target protein associated with cancer metabolism:
- Binding Energy: -8.4 kcal/mol
This strong binding affinity suggests effective inhibition potential.
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-11-15(2)19-18(12-14)28-21(24-19)26(10-9-25-8-4-7-23-25)20(27)16-5-3-6-17(22)13-16/h3-8,11-13H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYDULSEBAKSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.